molecular formula C10H13N3O B026030 2-Piperazin-1-ylpyridine-3-carbaldehyde CAS No. 104842-73-1

2-Piperazin-1-ylpyridine-3-carbaldehyde

Cat. No. B026030
Key on ui cas rn: 104842-73-1
M. Wt: 191.23 g/mol
InChI Key: MGQDWKRTYGEMPT-UHFFFAOYSA-N
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Patent
US04757073

Procedure details

A solution of 2-chloro-3-pyridinecarboxaldehyde (VI; 6.4 g, 0.05 mole) and piperazine (19.4 g, 0.23 mole) was refluxed 5 hr in isopropanol (250 mL). The reaction mixture was concentrated in vacuo to a syrup which was partitioned between methylene chloride and water. The organic phase was isolated, washed with water (3×500 mL), dried (MgSO4), filtered, and concentrated in vacuo to a syrup which was flash chromatographed (10% methanol-methylene chloride). The appropriate fractions were combined, concentrated in vacuo, dissolved in ethanol and treated with 1 equivalent of ethanolic HCl. Crystallization of the crude hydrochloride salt gave 8.8 g (87%) of the appropriate IIIc intermediate.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2C=CC=CC=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.Cl.C([OH:24])(C)C>>[N:14]1([C:2]2[C:7]([CH:8]=[O:24])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1C1=CC=CC=C1
Name
Quantity
19.4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to a syrup which
CUSTOM
Type
CUSTOM
Details
was partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with water (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a syrup which
CUSTOM
Type
CUSTOM
Details
chromatographed (10% methanol-methylene chloride)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude hydrochloride salt
CUSTOM
Type
CUSTOM
Details
gave 8.8 g (87%) of the appropriate IIIc intermediate

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=NC=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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